Ácido 1H-pirazolo-3,4-dicarboxílico

Descripción general

Descripción

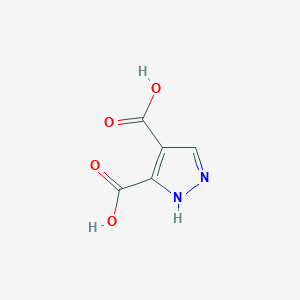

1H-pyrazole-3,4-dicarboxylic acid is a compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 . It is a yellow solid .

Synthesis Analysis

The synthesis of 1H-pyrazole-3,4-dicarboxylic acid derivatives can be achieved by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Molecular Structure Analysis

The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .Chemical Reactions Analysis

The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .Physical And Chemical Properties Analysis

1H-pyrazole-3,4-dicarboxylic acid has a molecular weight of 156.10 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 156.01710661 g/mol . The topological polar surface area is 103 Ų .Aplicaciones Científicas De Investigación

Actividades antifúngicas y antibacterianas

Los derivados del pirazol, incluido el ácido 1H-pirazolo-3,4-dicarboxílico, han mostrado actividades antifúngicas y antibacterianas moderadas contra varios hongos y bacterias. Esto sugiere un uso potencial en el desarrollo de nuevos agentes antimicrobianos .

Actividad antiviral

Específicamente, los ácidos 1H-pirazolo-3-carboxílicos sustituidos con fenilo se han evaluado por sus efectos en la replicación y la inhibición del VIH. Esto indica una vía prometedora para el desarrollo de fármacos antivirales .

Marcos metalorgánicos (MOF)

Los MOF basados en pirazol son materiales cristalinos que han llamado la atención debido a sus propiedades únicas y ajustables. Forman marcos 3D extendidos con estructuras porosas bien definidas, que se pueden utilizar para el almacenamiento de gas, la separación y la catálisis .

Síntesis ecológica

Los avances recientes en la síntesis de derivados del pirazol destacan el uso de catalizadores ecológicos y procesos de trabajo de reacción simples. Este enfoque innovador presenta atributos valiosos para las prácticas de química sostenible .

Sistemas farmacológicamente importantes

Los ácidos pirazolo-3,4-dicarboxílicos son precursores clave en la producción de sistemas de pirazol condensados farmacológicamente importantes. Estos sistemas exhiben una amplia gama de actividades biológicas, lo que los hace significativos en el descubrimiento de fármacos .

Efectos electroluminiscentes

Los derivados del ácido pirazolo-3,4-dicarboxílico se utilizan para crear ensamblajes heterocíclicos con efectos electroluminiscentes claramente definidos. Esta aplicación es particularmente relevante en el campo de la optoelectrónica .

Polímeros de coordinación

El compuesto se ha utilizado en la construcción de nuevos polímeros de coordinación luminiscentes (CP). Estos CP tienen aplicaciones potenciales en dispositivos emisores de luz y sensores .

Mecanismo De Acción

Target of Action

1H-Pyrazole-3,4-dicarboxylic acid is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties . Pyrazole derivatives have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes . .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial effects . The specific effects of 1H-pyrazole-3,4-dicarboxylic acid would depend on its targets and mode of action.

Safety and Hazards

Direcciones Futuras

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, the future directions of 1H-pyrazole-3,4-dicarboxylic acid could be in these areas.

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known to exhibit a wide range of biological activities

Cellular Effects

Pyrazole derivatives have been shown to have antiproliferative effects on certain cancer cell lines , but it is unclear whether 1H-pyrazole-3,4-dicarboxylic acid has similar effects.

Molecular Mechanism

It is known that pyrazole derivatives can undergo various chemical reactions, including oxidation , which could potentially influence their interactions with biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of 1H-pyrazole-3,4-dicarboxylic acid over time in laboratory settings have not been extensively studied. It has been reported that the compound can be synthesized with high yields and crystallinity using different synthetic procedures .

Metabolic Pathways

The metabolic pathways involving 1H-pyrazole-3,4-dicarboxylic acid are not well-characterized. Pyrazole derivatives are known to be involved in various biological processes

Transport and Distribution

It is known that pyrazole derivatives can form coordination polymers with metal ions , which could potentially influence their transport and distribution.

Propiedades

IUPAC Name |

1H-pyrazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTPUTARUKSCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398458 | |

| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31962-35-3 | |

| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)

![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)

![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)

![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)